![molecular formula C10H10N2OS B2791104 4-Cyclobutoxythieno[2,3-d]pyrimidine CAS No. 2195941-55-8](/img/structure/B2791104.png)

4-Cyclobutoxythieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

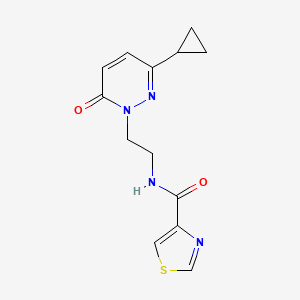

4-Cyclobutoxythieno[2,3-d]pyrimidine is a heterocyclic compound. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure–activity relationships (SARs) of pyrimidine derivatives have been discussed in detail .Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Scientific Research Applications

Anticancer Research

Scientific Field:

Oncology and Medicinal Chemistry

Summary:

4-Cyclobutoxythieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer activity. These compounds exhibit promising potential as cytotoxic agents against cancer cells.

Experimental Procedures:

Researchers evaluated the compound’s efficacy against specific cancer cell lines (e.g., PC-3 and A-549). The experimental procedures involved testing the compound’s inhibitory effects on cell growth and viability. The compound’s IC50 value (concentration required to inhibit cell growth by 50%) was determined.

Results:

Compound 81 demonstrated significant activity against both PC-3 and A-549 cell lines, with an IC50 value of 0.36 μM . Notably, it outperformed the positive control, 5-fluorouracil (5-FU), in terms of sensitivity to PC-3 cells .

Anti-Inflammatory Effects

Scientific Field:

Pharmacology and Inflammation Research

Summary:

Pyrimidines, including 4-Cyclobutoxythieno[2,3-d]pyrimidine, exhibit anti-inflammatory properties. These effects are attributed to the compound’s ability to modulate key inflammatory mediators.

Experimental Procedures:

Studies have investigated the inhibitory response of pyrimidines against inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins. Researchers have explored various synthetic methods to obtain pyrimidine derivatives.

Results:

Numerous pyrimidines demonstrate potent anti-inflammatory effects. Structure–activity relationship (SAR) studies have highlighted the importance of specific substituents for enhancing activity. For instance, introducing a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines enhances their anti-inflammatory activity .

Heterocycle Core Exploration

Scientific Field:

Organic Chemistry and Heterocyclic Compounds

Summary:

Researchers have explored the structural and energetic characteristics of pyrimidine derivatives, including 4-Cyclobutoxythieno[2,3-d]pyrimidine. These developments contribute to advanced research and applications within this domain.

Experimental Procedures:

Studies involve computational modeling, spectroscopic analysis, and energetic calculations to understand the properties of pyrimidine-based heterocycles.

Results:

The pyrimidine core, along with related heterocycles (e.g., pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine and isothiazolo[4,3-d]pyrimidine), forms a complete alphabet of structural motifs. These motifs are both isomorphic and isofunctional, providing insights for designing novel compounds .

Safety And Hazards

Future Directions

Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name |

4-cyclobutyloxythieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-7(3-1)13-9-8-4-5-14-10(8)12-6-11-9/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNBIVDTVYEHFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclobutoxythieno[2,3-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)

![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2791027.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)

![1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2791033.png)

![benzyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2791041.png)

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2791042.png)